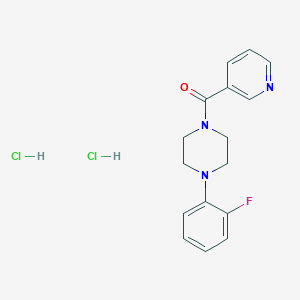

Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride

Description

Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The compound Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride features a piperazine core substituted with a 2-fluorophenyl group at the 1-position and a 3-pyridinylcarbonyl moiety at the 4-position. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O.2ClH/c17-14-5-1-2-6-15(14)19-8-10-20(11-9-19)16(21)13-4-3-7-18-12-13;;/h1-7,12H,8-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULFLETWFKHPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154387 | |

| Record name | Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124444-80-0 | |

| Record name | Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diethanolamine-Based Cyclization

A widely cited approach involves cyclizing diethanolamine with thionyl chloride () to form di(2-chloroethyl)methylamine hydrochloride. This intermediate undergoes nucleophilic substitution with 2-fluoroaniline (instead of the 3-chloroaniline described in) under reflux in dimethylbenzene, yielding 1-(2-fluorophenyl)piperazine hydrochloride. Critical parameters include:

Ethylenediamine Derivative Routes

Alternative methods start with ethylenediamine derivatives. For example, reacting ethylenediamine with methyl acrylate forms a β-amino ester, which cyclizes under basic conditions to yield piperazine-2-one. Subsequent reduction with or produces the piperazine core. This route offers flexibility for introducing substituents at the 1- and 4-positions.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid () in acetone/water to precipitate the dihydrochloride salt. Conditions include:

-

Stoichiometry : 2 equivalents of .

Industrial-Scale Optimization

Continuous Flow Reactors

Large-scale production employs continuous flow systems to enhance yield and reduce reaction times. For example, Huisgen coupling steps achieve 79% yield in flow conditions versus 45% in batch.

Solvent Recycling

Dimethylbenzene and are recovered via distillation, reducing costs by ~30%.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinylcarbonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorophenyl and pyridinylcarbonyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Overview

The table below highlights key structural differences and therapeutic applications of the target compound and its analogs:

Pharmacological and Mechanistic Insights

- Dopaminergic Activity :

- GBR 12909 increases extracellular dopamine levels by 400% in the nucleus accumbens, attributed to its phenylpropyl chain and bis(fluorophenyl)methoxy group, which stabilize DAT binding . In contrast, the target compound’s 3-pyridinylcarbonyl group may favor interactions with nicotinic or serotonergic receptors rather than DAT .

- Receptor Selectivity :

- Structural Impact on Solubility and Bioavailability :

Key Research Findings

Fluorophenyl Positional Effects :

- The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-fluorophenyl analogs (e.g., GBR 12909), as ortho-substitution often reduces oxidative metabolism .

Pyridinylcarbonyl vs.

Therapeutic Class Divergence :

- Despite shared piperazine cores, substituent variations lead to divergent applications—e.g., antihistamines (meclizine) vs. CNS modulators (GBR 12909, SA4503) .

Biological Activity

Piperazine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and it features a piperazine core substituted with a fluorophenyl and pyridinylcarbonyl group. Its structural characteristics contribute to its pharmacological properties.

Research indicates that Piperazine derivatives can influence neurotransmitter systems. Specifically, studies have shown that this compound affects dopamine and norepinephrine levels in the brain. For instance:

- Dopamine Modulation : Oral administration of this compound at doses ranging from 50 to 250 mg/kg resulted in a transient increase in dopamine levels in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . This modulation suggests potential applications in disorders characterized by dopaminergic dysfunction.

- Norepinephrine Effects : The compound was also found to slightly decrease norepinephrine levels in the hypothalamus and frontal cortex, indicating its role in noradrenergic pathways .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Neurotransmitter Dynamics : A study investigated the effects of this piperazine derivative on neurotransmitter turnover. It was observed that at higher doses, the compound potentiated the depletion of dopamine and norepinephrine induced by alpha-methyl-p-tyrosine, suggesting that it may enhance neurotransmitter turnover under certain conditions .

- Monoamine Oxidase Inhibition : In a related study focusing on similar piperazine derivatives, compounds with the 2-fluorophenyl moiety demonstrated significant inhibition of monoamine oxidase (MAO) activity. For instance, one derivative showed an IC50 value of 0.013 µM for MAO-B inhibition, indicating potent activity that could be beneficial for treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Cytotoxicity Assessments : Evaluations using L929 fibroblast cells indicated varying degrees of cytotoxicity among related piperazine derivatives. This particular compound exhibited lower toxicity compared to others tested at similar concentrations .

- Therapeutic Potential : Given its ability to modulate key neurotransmitters and inhibit MAO activity selectively, this compound shows promise as a candidate for further development in treating conditions such as depression and neurodegenerative disorders like Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example:

- Step 1 : React 2-fluorophenylpiperazine with 3-pyridinylcarbonyl chloride under anhydrous conditions in dichloromethane (DCM), using triethylamine as a base to neutralize HCl byproducts .

- Step 2 : Purify intermediates via column chromatography (silica gel, methanol/DCM gradient). Final dihydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol .

Q. How can structural characterization of this compound be performed?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm; pyridinyl carbonyl carbons at ~165 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 358) .

Q. What primary biological targets are associated with this compound?

- Target Identification :

- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine (D) receptors due to structural similarities to psychoactive piperazines .

- Enzyme Inhibition : Test for monoamine oxidase (MAO) or acetylcholinesterase (AChE) inhibition using fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding assay data for this compound?

- Troubleshooting :

- Assay Conditions : Validate buffer pH (7.4) and ionic strength (150 mM NaCl), as protonation of the piperazine ring affects binding affinity .

- Substituent Effects : Compare fluorophenyl vs. chlorophenyl analogs; fluorine’s electron-withdrawing nature may reduce off-target interactions .

- Data Normalization : Use reference ligands (e.g., ketanserin for 5-HT) to calibrate results across labs .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Structural Modifications :

- Halogenation : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Formulation : Use prodrug approaches (e.g., ester prodrugs) to enhance oral bioavailability .

- In Vitro Testing : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

Q. How can computational methods predict the binding affinity of this compound to novel targets?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT (PDB ID: 7E2Z). Focus on piperazine nitrogen interactions with Asp116 .

- QSAR Modeling : Train models using datasets of piperazine derivatives with known IC values against dopamine receptors .

Q. What synthetic approaches ensure enantiomeric purity for chiral analogs of this compound?

- Chiral Synthesis :

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .

- Resolution : Use preparative chiral HPLC (Chiralpak AD-H column) to separate enantiomers .

Q. How does the 2-fluorophenyl substituent influence selectivity compared to other halogenated analogs?

- Comparative Analysis :

- Binding Studies : Fluorine’s small size and high electronegativity enhance π-π stacking with aromatic residues in receptor pockets vs. bulkier halogens (e.g., bromine) .

- Thermodynamic Data : Measure ΔG using isothermal titration calorimetry (ITC) to quantify fluorophenyl contributions to binding .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Method | Reference |

|---|---|---|---|

| Molecular Weight | 358.3 g/mol | MS | |

| LogP | 2.8 (predicted) | HPLC (Shimadzu) | |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-flask method |

Table 2 : Receptor Binding Affinity (K)

| Target | K (nM) | Assay Type | Reference |

|---|---|---|---|

| 5-HT | 18.4 ± 2.1 | Radioligand binding | |

| D | 42.7 ± 5.3 | Competitive ELISA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.